molecular formula C21H27BN2O4 B2599157 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096997-05-4

1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B2599157
CAS No.: 2096997-05-4
M. Wt: 382.27
InChI Key: NKGHZLWEDRHUDJ-UHFFFAOYSA-N
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Description

Structural Analysis of 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Molecular Architecture and Isomerism

The molecule comprises two distinct aryl groups connected via a urea (–N–C(=O)–N–) linkage (Figure 1). The 4-methoxy-2-methylphenyl substituent features a methoxy (–OCH₃) group at the para position and a methyl (–CH₃) group at the ortho position relative to the urea nitrogen. The opposing 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group contains a boronic ester moiety, where boron is integrated into a five-membered dioxaborolane ring with two oxygen atoms and two geminal methyl groups.

Key Structural Features:
  • Molecular Formula : C₂₁H₂₇BN₂O₄ .
  • Molecular Weight : 382.27 g/mol .
  • SMILES Representation : O=C(NC₁=CC=CC(B₂OC(C)(C)C(C)(C)O₂)=C₁)NC₃=CC=C(OC)C=C₃C .

Isomerism :

  • Tautomerism : The urea group (–NH–C(=O)–NH–) can exhibit tautomerism, with the keto-enol equilibrium favoring the keto form due to resonance stabilization .
  • Conformational Isomerism : The anti,anti conformation dominates due to steric and electronic preferences, as observed in diarylurea derivatives . Rotation about the C(sp²)–N bonds is hindered by partial double-bond character (barrier: ~8–9 kcal/mol) .

Table 1: Comparative Bond Lengths in Urea and Boronic Ester Moieties

Bond Type Length (Å) Source
C=O (urea) 1.23
B–O (dioxaborolane) 1.37–1.43
N–C (aryl, urea) 1.40–1.45

X-ray Crystallographic Characterization

While X-ray data for this specific compound remain unreported, analogous diarylurea and boronic ester structures provide critical insights:

  • Urea Linkage Geometry :

    • The urea group adopts a planar configuration, with N–H···O hydrogen bonds stabilizing the anti,anti conformation .
    • Dihedral angles between the aryl rings and urea plane range from 15–30°, minimizing steric clashes .
  • Boronic Ester Geometry :

    • The dioxaborolane ring exhibits a trigonal planar geometry around boron (O–B–O angle: ~120°) .
    • Methyl groups at the 4,5-positions of the dioxaborolane enforce rigidity, preventing out-of-plane distortions .

Table 2: Predicted Crystallographic Parameters

Parameter Value Source
Unit Cell Volume ~1200 ų
Space Group P2₁/c
Hydrogen Bond Length 1.8–2.1 Å

Boron Coordination Chemistry and Electronic Structure

The tetramethyl-1,3,2-dioxaborolan-2-yl group governs the molecule’s electronic properties and reactivity:

  • Boron Hybridization :

    • In the neutral state, boron is sp²-hybridized, with a vacant p-orbital perpendicular to the dioxaborolane plane .
    • Under basic conditions, hydroxide coordination converts boron to sp³ hybridization, forming a tetrahedral boronate anion .
  • Electronic Effects :

    • The boronic ester acts as an electron-withdrawing group, polarizing the adjacent phenyl ring and enhancing urea’s hydrogen-bonding capacity .
    • DFT studies indicate significant π-conjugation between the boron p-orbital and the aryl system, modulating frontier molecular orbitals .

Table 3: Boron-Centered Electronic Parameters

Property Value Source
B–O Bond Order 1.5 (partial double bond)
LUMO Energy (eV) -1.2
NBO Charge on B +0.85
  • Coordination Chemistry :
    • The boron atom can form adducts with Lewis bases (e.g., amines, alcohols), expanding its coordination sphere to tetrahedral geometry .
    • Such adducts exhibit enhanced stability in polar solvents due to solvation effects .

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BN2O4/c1-14-12-17(26-6)10-11-18(14)24-19(25)23-16-9-7-8-15(13-16)22-27-20(2,3)21(4,5)28-22/h7-13H,1-6H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHZLWEDRHUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Urea Core: The reaction between 4-methoxy-2-methylaniline and an isocyanate derivative to form the urea core.

    Introduction of the Dioxaborolane Group: The subsequent reaction of the urea core with a boronic acid derivative under palladium-catalyzed cross-coupling conditions to introduce the dioxaborolane group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have identified the compound as a potential inhibitor of the PD-L1/PD-1 interaction, a crucial pathway in tumor immune evasion. The terphenyl scaffold derived from this compound has shown promise in enhancing antitumor responses by blocking this interaction.

  • Mechanism of Action : The compound inhibits PD-L1/PD-1 complex formation, which is vital for immune checkpoint blockade, thereby promoting T-cell activation against tumors .
  • Efficacy Studies : In vitro assays demonstrated significant inhibition of PD-L1 binding at concentrations as low as 5 µM, indicating its potential as a therapeutic agent in cancer immunotherapy .

Synthetic Chemistry

The presence of the boronate group allows for versatile applications in organic synthesis, particularly in cross-coupling reactions.

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .
  • Synthesis of Complex Molecules : Its ability to act as a boron source makes it valuable for synthesizing various complex organic molecules through palladium-catalyzed reactions .

Table 1: Inhibitory Activity of 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Compound NameIC50 (µM)Mechanism
This compound5.52 ± 0.04PD-L1/PD-1 Inhibition

Table 2: Synthetic Routes Involving the Compound

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄ catalyst; THF; 80°C85
Urea FormationIsocyanate reaction; DCM90

Case Studies

Case Study 1: PD-L1 Inhibition
A study conducted on primary human immune cells demonstrated that treatment with the compound resulted in enhanced T-cell proliferation and cytokine production, indicating its effectiveness in activating immune responses against tumors .

Case Study 2: Organic Synthesis
In another study focused on synthetic methodologies, the compound was successfully utilized in a multi-step synthesis of a complex bioactive molecule with significant yields and minimal side products .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

  • In contrast, chlorine substituents (e.g., 4-chloro, 3,4-dichloro) are electron-withdrawing, increasing stability but reducing solubility . The 2-furylmethyl group introduces a heterocyclic ring, improving aqueous solubility due to oxygen's polarity, whereas tert-butyl groups increase lipophilicity and steric hindrance .
  • Boronic Ester Position: Analogues with boronic esters at the para position (e.g., 1-(2-furylmethyl)-3-[4-boronophenyl]urea) may exhibit different reactivity in Suzuki couplings compared to meta-substituted derivatives .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • Lower molecular weight compounds (e.g., 320.2 for methoxyethyl derivative) show better solubility, while dichlorophenyl analogues (MW 407.1) are more lipophilic .
    • Methoxy groups improve water solubility, whereas chlorine and tert-butyl substituents increase logP values .

Biological Activity

1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be described by its chemical formula and structure:

  • Chemical Formula : C17H22B2N2O4
  • Molecular Weight : 334.08 g/mol

The compound is believed to act as a kinase inhibitor, targeting specific pathways involved in cancer proliferation. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can activate or deactivate many cellular processes. Dysregulation of kinase activity is often implicated in cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (μM)Mechanism of ActionReference
A549 (Lung Cancer)0.5Inhibition of mTOR signaling
MCF7 (Breast Cancer)0.8Induction of apoptosis
HeLa (Cervical Cancer)0.6Inhibition of cell proliferation

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over a four-week period. Results indicated a significant reduction in tumor size compared to the control group, suggesting effective anti-tumor activity.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies have shown that it reaches peak plasma concentrations within 1 hour post-administration and has a half-life of approximately 6 hours.

Toxicity and Safety

Preliminary toxicity assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully evaluate its safety in long-term use.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, prepare the phenylurea core via nucleophilic substitution between an isocyanate and an amine. The tetramethyl-dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct borylation using pinacol borane derivatives. Key optimizations include:

  • Solvent selection : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility of intermediates .
  • Catalyst systems : Employ Pd(PPh₃)₄ for boron-aryl cross-couplings, with reaction temperatures maintained at 80–100°C to balance reactivity and decomposition risks .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of unreacted boronate esters .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm urea linkage (NH protons at δ 8.5–9.5 ppm) and methoxy/methyl group integration .
  • <sup>11</sup>B NMR : Verify the dioxaborolane moiety (sharp singlet near δ 30 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect impurities .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced: How does the tetramethyl-dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions compared to other boron-protecting groups?

Methodological Answer:
The tetramethyl-dioxaborolane group enhances stability against hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings. Compared to boronic acids:

  • Reaction Conditions : Requires milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) and lower temperatures (60–80°C) to prevent deboronation .
  • Catalyst Compatibility : Pd(OAc)₂ with SPhos ligand improves coupling efficiency with electron-deficient aryl halides .
  • Byproduct Mitigation : Use degassed solvents to suppress protodeboronation, monitored via TLC with UV-active boronate esters .

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (LC-MS) to assess metabolic degradation; poor oral bioavailability may explain in vivo inactivity .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
  • Target Engagement Studies : Employ fluorescent probes (e.g., BODIPY-labeled analogs) to validate target binding in vivo via fluorescence microscopy .

Basic: What in vitro assays are suitable for initial evaluation of this compound’s anticancer potential?

Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .
  • Kinase Inhibition Screening : Use ADP-Glo™ kinase assays against tyrosine kinases (e.g., EGFR, VEGFR) due to urea’s ATP-competitive potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacophore while maintaining boron-related functionality?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups on the phenyl rings to modulate electronic effects .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy or ethoxy groups to assess steric and electronic impacts .
  • Computational Guidance : Perform molecular docking (AutoDock Vina) to prioritize substituents that enhance binding to kinase ATP pockets .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Store at −20°C in sealed vials with desiccants to prevent hydrolysis of the dioxaborolane group .
  • Light Protection : Amber glassware minimizes photodegradation of the urea moiety .
  • Solvent Choice : Dissolve in DMSO-d₆ for NMR studies; avoid aqueous buffers unless stabilized with surfactants .

Advanced: What computational methods are recommended to predict binding affinities of this urea derivative with kinase targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model conformational flexibility of the urea linker in solvent .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs targeting resistance-prone kinases (e.g., BCR-ABL T315I mutant) .
  • Experimental Validation : Surface plasmon resonance (SPR) quantifies on/off rates (kon/koff) to refine computational predictions .

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